molecular formula C20H28N2O B142889 2-(4-Decylphenyl)pyrimidin-5-OL CAS No. 132598-65-3

2-(4-Decylphenyl)pyrimidin-5-OL

Cat. No.: B142889
CAS No.: 132598-65-3
M. Wt: 312.4 g/mol
InChI Key: KBIARTZXMGWTHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Decylphenyl)pyrimidin-5-OL is a pyrimidine derivative characterized by a hydroxyl group at position 5 of the pyrimidine ring and a 4-decylphenyl substituent at position 2.

Properties

CAS No.

132598-65-3

Molecular Formula

C20H28N2O

Molecular Weight

312.4 g/mol

IUPAC Name

2-(4-decylphenyl)pyrimidin-5-ol

InChI

InChI=1S/C20H28N2O/c1-2-3-4-5-6-7-8-9-10-17-11-13-18(14-12-17)20-21-15-19(23)16-22-20/h11-16,23H,2-10H2,1H3

InChI Key

KBIARTZXMGWTHJ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)O

Canonical SMILES

CCCCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)O

Synonyms

2-(4-Decylphenyl)-5-hydroxypyrimidine

Origin of Product

United States

Comparison with Similar Compounds

(a) 2-(Piperidin-4-yl)pyrimidin-5-ol

  • Molecular Formula : C9H13N3O
  • Molecular Weight : 179.2 g/mol
  • Key Substituents : A piperidine ring at position 2 and a hydroxyl group at position 3.
  • Comparison: The absence of a long alkyl chain (e.g., decyl) reduces hydrophobicity compared to the target compound.

(b) Imidazo[1,2-a]pyrimidin-5-ol Derivatives

  • Example Compound : 6-(2-Methoxyphenyl)-2-(4-methoxyphenyl)-7-methyl-imidazo[1,2-a]pyrimidin-5-ol
  • Molecular Formula : C21H19N3O3
  • Molecular Weight : 361.4 g/mol
  • Key Substituents : A fused imidazo-pyrimidine core with methoxyphenyl and methyl groups.
  • However, the lack of a long alkyl chain limits surfactant-like behavior compared to this compound .

(c) 2-Methoxy-4,6-dimethylpyrimidin-5-OL

  • Molecular Formula : C7H10N2O2
  • Molecular Weight : ~154.17 g/mol (calculated)
  • Key Substituents : Methoxy and methyl groups at positions 2, 4, and 4.
  • The shorter substituents (vs. decyl) result in lower molecular weight and altered solubility profiles .

Physicochemical and Functional Properties

Compound Name Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
This compound ~312.45 (calculated) C10H21-phenyl, -OH High hydrophobicity; surfactant potential
2-(Piperidin-4-yl)pyrimidin-5-ol 179.2 Piperidine, -OH Polar solubility; discontinued use
Imidazo-pyrimidin-5-ol derivative 361.4 Methoxyphenyl, methyl, fused core Medicinal chemistry applications
2-Methoxy-4,6-dimethylpyrimidin-5-OL ~154.17 Methoxy, methyl Steric hindrance; lab-scale synthesis

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